2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide
Description
2-Cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide is a sulfonamide-functionalized hydrazide derivative characterized by a cyano group at the α-position and a 4-methylbenzenesulfonyl substituent on the hydrazide nitrogen. This structural framework enables diverse reactivity, particularly in forming heterocyclic systems via condensation with carbonyl compounds or electrophilic reagents . However, analogous derivatives, such as ZE-5a (N-[(4-methylphenyl)sulfonyl]-2-(4-(4-fluorophenyl)-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl acetohydrazide), are synthesized via multi-step reactions involving sulfonylation and heterocyclization .
Properties
IUPAC Name |
2-cyano-N'-(4-methylphenyl)sulfonylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-8-2-4-9(5-3-8)17(15,16)13-12-10(14)6-7-11/h2-5,13H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKASMJLILEYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Condensation of p-Toluenesulfonylurea with Hydrazine Hydrate
The most industrially viable method involves reacting p-toluenesulfonylurea (Compound V) with hydrazine hydrate (N₂H₄·H₂O) in n-butanol under reflux.
Reaction Protocol
Reagents :
Procedure :
The mixture is refluxed for 12 hours, followed by solvent distillation under reduced pressure. Post-reaction, 300 mL water is added, and the pH is adjusted to 7 using hydrochloric acid. The product precipitates as a white solid, yielding 30 g (93.4%) after drying.Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the sulfonylurea carbonyl, eliminating ammonia and forming the hydrazide linkage. Sodium carbonate neutralizes HCl byproducts, driving the equilibrium toward product formation.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 117°C (reflux) | Maximizes kinetics without decomposition |
| Reaction Time | 12 hours | Completes conversion (>99% by HPLC) |
| Molar Ratio (N₂H₄:V) | 2.2:1 | Prevents di-substitution |
| Solvent | n-Butanol | Enhances solubility of intermediates |
This method’s industrial applicability is underscored by its high yield and minimal purification requirements.
Cyanoacetylhydrazine Cyclization with Carbonyl Derivatives
An alternative route utilizes cyanoacetylhydrazine as the core building block, reacting with cyclopentanone in 1,4-dioxane.
Reaction Protocol
Reagents :
Procedure :
The solution is refluxed for 2 hours, cooled, and poured into ice-water acidified with HCl. The product is filtered and dried, yielding 1.65 g (85%) of the hydrazide.Mechanistic Pathway :
Piperidine facilitates Knoevenagel condensation, forming a cyclopentylidene intermediate that undergoes hydrazide coupling. The cyano group stabilizes the enolate intermediate, favoring cyclization.
Comparative Analysis
| Metric | Method 2.1 | Method 2.2 |
|---|---|---|
| Yield | 93.4% | 85% |
| Reaction Time | 12 hours | 2 hours |
| Scalability | Industrial | Lab-scale |
| Byproducts | Minimal | Moderate |
While Method 2.2 offers faster synthesis, its lower yield and scalability limit industrial adoption.
Advanced Methodological Variations
Purity and Characterization
Post-synthesis, the compound is characterized by:
Industrial and Pharmacological Applications
The compound’s primary use is in synthesizing gliclazide , a sulfonylurea antidiabetic agent. Its p-toluenesulfonyl group enhances metabolic stability, while the cyanoacetohydrazide moiety facilitates ring closure in gliclazide’s heterocyclic core.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetohydrazides.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic addition reactions due to the presence of the cyano group. The sulfonyl group can form strong interactions with proteins and enzymes, which is pivotal in drug design and development.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against resistant strains of bacteria, demonstrating superior activity compared to standard antibiotics. The compound's structure enhances its interaction with bacterial targets, leading to effective inhibition of growth.
Anticancer Properties
Another area of interest is its potential as an anticancer agent. Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its therapeutic potential in cancer treatment .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating advanced materials that require specific interactions at the molecular level.
Case Studies
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Sulfonyl vs. Benzylidene Substituents : Sulfonamide derivatives exhibit stronger electron-withdrawing effects compared to benzylidene groups, enhancing reactivity in nucleophilic substitutions. For example, ZE-5a's sulfonyl group facilitates interactions with biological targets like thrombin , whereas benzylidene derivatives (e.g., ) prioritize crystallographic stability .
- Heterocyclic Modifications : Derivatives incorporating pyran, triazole, or coumarin moieties (e.g., ) demonstrate improved bioactivity. For instance, coumarin-based hydrazides () show IC₅₀ values <870 nM against cancer cells due to π-stacking interactions with DNA .
Anticancer Activity
Antimicrobial Activity
- Metal Complexes: Cu(II) complexes of pyranone-ethylidene derivatives () inhibit Gram-positive bacteria (MIC = 4–8 µg/mL) by disrupting cell membranes .
Antidiabetic Activity
- Piperidine-Based Derivatives : S3 () inhibits α-amylase (IC₅₀ = 0.273 mg/mL), outperforming acarbose (IC₅₀ = 0.274 mg/mL) via competitive binding .
Biological Activity
2-Cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide (CAS No. 99056-41-4) is an organic compound with a complex structure that includes a cyano group, a sulfonyl group, and an acetohydrazide moiety. Its molecular formula is C₁₀H₁₁N₃O₃S. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The compound's structure allows it to participate in various chemical reactions, which can be crucial for its biological activity. The presence of the sulfonyl and cyano groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can engage in nucleophilic addition reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions may lead to modulation of enzymatic activity and disruption of cellular processes, contributing to its therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, demonstrating potential as a chemotherapeutic agent.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of acetohydrazides, including this compound. The results indicated that this compound showed superior activity against resistant strains of bacteria compared to standard antibiotics .
- Anticancer Mechanism Exploration : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Comparison with Similar Compounds
When compared to similar compounds such as 2-cyano-N'-[(4-chlorophenyl)sulfonyl]acetohydrazide , the presence of the methyl group in the para position of the phenyl ring in this compound appears to enhance its lipophilicity and biological activity.
Table 3: Comparison of Biological Activities
| Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| This compound | 32 | 15 |
| 2-cyano-N'-[(4-chlorophenyl)sulfonyl]acetohydrazide | 64 | 20 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between cyanoacetohydrazide derivatives and sulfonyl chlorides. For example, derivatives with similar sulfonyl groups (e.g., 4-methylphenylsulfonyl) are synthesized by reacting hydrazides with sulfonyl chlorides in methanol or ethanol under reflux . To optimize yields, adjust stoichiometry (1:1 molar ratio of reactants), use sodium acetate as a catalyst, and monitor reaction progress via TLC. Lower yields (e.g., 44–56% in related compounds) may arise from steric hindrance or competing side reactions; purification via recrystallization (methanol/chloroform) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretch at ~1350–1150 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to confirm hydrazide (-NH-NH-) protons (~9–10 ppm) and sulfonyl-attached aromatic protons (δ 7.2–7.8 ppm for 4-methylphenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within ±0.005 Da) .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXTL software is critical for resolving bond lengths, angles, and hydrogen-bonding networks. For example, the N–N bond in hydrazide groups often shows delocalization (e.g., 1.413 Å in related structures), while sulfonyl groups exhibit tetrahedral geometry. Hydrogen bonds (N–H⋯O/N) stabilize crystal packing .
Advanced Research Questions
Q. How do structural modifications of the 4-methylphenylsulfonyl group impact biological activity?
- Methodological Answer : Replace the 4-methyl group with electron-withdrawing (e.g., -NO₂) or bulky substituents to assess effects on bioactivity. For instance, derivatives with pyridine or coumarin moieties show enhanced antimicrobial activity, while thiophene substitutions may reduce antioxidant efficacy. Evaluate via in vitro assays (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidants) .
Q. What computational methods are suitable for studying this compound’s adsorption or corrosion inhibition properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capabilities. Molecular docking (e.g., AutoDock Vina) models interactions with metal surfaces (e.g., galvanized steel). Validate experimentally via electrochemical impedance spectroscopy (EIS) and Langmuir adsorption isotherms .
Q. How can contradictory bioactivity data between similar derivatives be addressed?
- Methodological Answer : Discrepancies (e.g., weak antioxidant activity in thiophene-substituted derivatives vs. potent antimicrobial effects) may arise from assay conditions or substituent electronic effects. Replicate experiments under standardized protocols (e.g., fixed concentration, solvent, and cell lines) and use multivariate analysis (e.g., PCA) to isolate key variables .
Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?
- Methodological Answer :
- Solubility : Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation.
- Bioavailability : Introduce hydrophilic groups (e.g., -OH, -COOH) via structural derivatization. For example, coupling with morpholinophenyl groups enhances membrane permeability .
Data Analysis and Optimization
Q. How can reaction conditions be optimized for eco-friendly synthesis?
- Methodological Answer : Replace traditional solvents with ethanol/water mixtures or adopt solvent-free mechanochemical grinding (e.g., L-proline-catalyzed synthesis at 60°C for 30 min). These methods reduce waste and improve atom economy (yields >85%) .
Q. What statistical tools are recommended for analyzing biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
